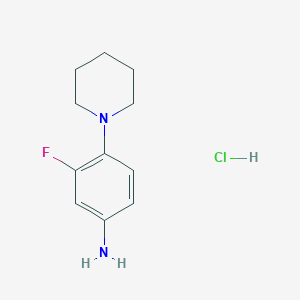

3-Fluoro-4-piperidinoaniline HCl

Description

Contextual Significance in Heterocyclic Compound Research

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to the architecture of a vast number of biologically active compounds and functional materials. mdpi.comtandfonline.com It is estimated that approximately 85% of all bioactive compounds feature a heterocyclic moiety. tandfonline.com The introduction of a fluorine atom into these heterocyclic systems can profoundly influence their physicochemical and biological properties. researchgate.netrsc.org

The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups, all of which are critical parameters in drug design. mdpi.comtandfonline.com For instance, the strategic placement of a fluorine atom can block sites of metabolism, thereby prolonging the in vivo half-life of a drug candidate. nih.gov This has led to a significant increase in the number of fluorinated heterocyclic drugs approved by the FDA in recent years. mdpi.comnih.gov 3-Fluoro-4-piperidinoaniline HCl serves as a key precursor in the synthesis of such advanced heterocyclic structures, providing a ready-made scaffold that incorporates both a fluorine atom and a piperidine (B6355638) ring.

Overview of Fluorinated Piperidine and Aniline (B41778) Chemistry

The individual components of 3-Fluoro-4-piperidinoaniline HCl, namely the fluorinated aniline and the piperidine ring, each bring a wealth of chemical significance.

Fluorinated Anilines: Anilines are a fundamental class of aromatic compounds that are widely used as synthetic intermediates. acs.org The introduction of a fluorine atom to the aniline ring can significantly alter its electronic properties and reactivity. cresset-group.com Fluorine's high electronegativity can influence the acidity of the amine group and provide a point of interaction for hydrogen bonding, which can be crucial for molecular recognition in biological systems. nih.gov Moreover, fluorinated anilines are often more resistant to metabolic oxidation, a common deactivation pathway for many aniline-containing drugs. acs.org The development of synthetic methodologies to access diversely substituted fluorinated anilines remains an active area of research. cresset-group.com

Piperidine Chemistry: The piperidine ring is a saturated six-membered heterocycle that is a prevalent structural motif in a wide array of natural products and pharmaceuticals. nih.gov Its conformational flexibility allows it to adopt various spatial arrangements, which can be critical for binding to biological targets. The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, influencing solubility and receptor interactions. The substitution pattern on the piperidine ring can be tailored to fine-tune its properties.

The combination of these two moieties in 3-Fluoro-4-piperidinoaniline HCl results in a molecule with a rich chemical landscape, offering multiple sites for further functionalization and derivatization.

Physicochemical Properties of 3-Fluoro-4-piperidinoaniline HCl

The physicochemical properties of 3-Fluoro-4-piperidinoaniline HCl are key to its utility as a synthetic intermediate. The presence of the fluorine atom and the hydrochloride salt form significantly influence its characteristics.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₅FN₂·HCl | |

| Molecular Weight | 230.71 g/mol | usbio.net |

| IUPAC Name | 3-Fluoro-4-(piperidin-1-yl)aniline hydrochloride | |

| CAS Number | 1245569-19-0 | usbio.net |

| Lipophilicity | The fluorine atom increases lipophilicity, which can enhance penetration of the blood-brain barrier. | |

| Solubility | The hydrochloride salt form improves aqueous solubility compared to the free base. | |

| Stability | The aniline moiety may be susceptible to oxidation over time. |

Detailed Research Findings

While 3-Fluoro-4-piperidinoaniline HCl is commercially available and utilized as a building block, detailed research findings on its specific biological activities are limited in publicly accessible literature. Its primary role appears to be as an intermediate in the synthesis of more complex molecules. The scientific literature points to the potential of its derivatives in various therapeutic areas. For instance, the core structure is related to compounds that have been investigated as kinase inhibitors. The mechanism of action for such derivatives is thought to involve the interaction of the fluorinated aniline and piperidine moieties with specific molecular targets, where the fluorine enhances metabolic stability and binding affinity.

The exploration of derivatives of 3-Fluoro-4-piperidinoaniline is an ongoing area of research, with many potential applications yet to be fully investigated. The structural alerts associated with the aniline motif, such as potential metabolic activation to reactive species, are a consideration in the design of new drug candidates. acs.org However, strategic molecular modifications, including the introduction of fluorine, are employed to mitigate these risks. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-4-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPZVFWQPHQVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185295-16-2 | |

| Record name | Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 4 Piperidinoaniline Hcl

Electrophilic Aromatic Substitution on the Fluoroaniline Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of 3-Fluoro-4-piperidinoaniline, the aromatic ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino and piperidino groups. The general mechanism for EAS involves the attack of an electrophile by the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. youtube.comyoutube.com

The directing effects of the substituents on the aniline (B41778) ring are crucial in determining the regioselectivity of the reaction. The amino group (-NH₂) and the piperidino group are both ortho-, para-directing and activating. The fluorine atom, being a halogen, is deactivating yet ortho-, para-directing. Given the positions of the existing substituents, the primary sites for electrophilic attack would be ortho and para to the activating amino and piperidino groups. However, steric hindrance from the bulky piperidine (B6355638) ring may influence the final product distribution.

A common example of EAS is nitration. The nitration of p-fluoroaniline, a related compound, to produce 4-fluoro-3-nitroaniline (B182485) demonstrates the directing effect of the amino and fluoro groups. google.com In the case of 3-Fluoro-4-piperidinoaniline, the incoming electrophile would likely be directed to the positions ortho to the highly activating piperidino and amino groups.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-fluoro-4-piperidinoaniline |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-3-fluoro-4-piperidinoaniline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3-fluoro-4-piperidinoaniline |

Nucleophilic Reactions Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in 3-Fluoro-4-piperidinoaniline is nucleophilic and can participate in various reactions. The basicity of this nitrogen is a key factor influencing its reactivity and can be modulated by factors such as fluorine substitution. scientificupdate.com The presence of a fluorine atom in the 3-position of the piperidine ring can influence the pKa of the nitrogen, which in turn affects its nucleophilicity and interaction with biological targets. scientificupdate.com

Nucleophilic reactions involving the piperidine nitrogen can include alkylation, acylation, and condensation reactions. For instance, the piperidine nitrogen can react with alkyl halides or acyl chlorides to form quaternary ammonium (B1175870) salts or amides, respectively.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Piperidine Derivative |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

Mechanisms of Ring Functionalization

The synthesis of substituted piperidines, including those with fluorine, often involves addition reactions to unsaturated precursors like pyridines. One common strategy is the catalytic hydrogenation of substituted pyridines. scientificupdate.com For instance, the synthesis of a 3-fluoro-4-aminopiperidine derivative has been achieved through the asymmetric hydrogenation of a corresponding fluoro-enamide substrate derived from 3-fluoro-4-aminopyridine. scientificupdate.com This approach avoids direct, and often challenging, stereoselective fluorination. scientificupdate.com The process can involve activating the pyridine (B92270) nucleus, for example, by forming a pyridinium (B92312) salt, followed by reduction. scientificupdate.com

While specific examples of carbocation rearrangements in the direct synthesis or reactions of 3-Fluoro-4-piperidinoaniline HCl are not extensively documented in the provided search results, such rearrangements are a common feature in organic synthesis, particularly in reactions involving carbocation intermediates. In the context of synthesizing precursors to this molecule, such as fluorinated piperidines, carbocation rearrangements could potentially occur during electrophilic addition to alkenes or in substitution reactions under acidic conditions. The stability of the carbocation, influenced by the electronic effects of substituents like fluorine, would dictate the likelihood and nature of any rearrangement.

Role of Fluorine in Reaction Regioselectivity and Stereoselectivity

The fluorine atom plays a significant role in dictating the outcome of reactions involving 3-Fluoro-4-piperidinoaniline and its precursors. Its high electronegativity creates a dipole moment in the C-F bond, which can influence the pKa of nearby basic centers like the piperidine nitrogen. scientificupdate.com This modulation of basicity can impact the molecule's biological activity and its interactions in chemical reactions. scientificupdate.com

In terms of stereoselectivity, the presence of fluorine can direct the stereochemical outcome of reactions. For example, in the synthesis of fluorinated piperidines via hydrogenation of functionalized pyridines, the fluorine atom has been observed to prefer an axial orientation in the resulting piperidine ring. scientificupdate.com This preference is rationalized by a favorable dipole interaction between the C-F bond and the protonated nitrogen (N⁺-H). scientificupdate.com Similarly, in the synthesis of 3-fluoro-4-hydroxyprolines, electrophilic fluorination of a silyl (B83357) enol ether intermediate proceeded with high diastereoselectivity, affording the fluorinated ketone as a single diastereoisomer.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 Piperidinoaniline Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-Fluoro-4-piperidinoaniline HCl by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In ¹H NMR, the formation of the hydrochloride salt results in a downfield shift for all protons compared to the free base. This is due to the increased positive charge on the nitrogen atom, which decreases the electron density on the aromatic and piperidine (B6355638) rings. pw.edu.pl The protons on the aromatic ring exhibit complex splitting patterns due to coupling with the adjacent fluorine atom and other protons. The piperidine protons typically show distinct signals corresponding to the axial and equatorial positions, further confirming the ring's presence.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon atom bonded to the fluorine (C-F) shows a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by both the fluorine and the piperidino substituents. The piperidine carbons are observed in the aliphatic region of the spectrum. Data from constituent parts of the molecule, such as 3-fluoroaniline (B1664137) and piperidine, provide a basis for assigning the signals in the final compound. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Fluoro-4-piperidinoaniline HCl Predicted values are based on the analysis of similar structures and known substituent effects.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic C-H | 6.5 - 7.2 | Multiplet (m) | Complex splitting due to F-H and H-H coupling. |

| Piperidine -CH₂- (adjacent to N) | 3.0 - 3.4 | Multiplet (m) | Shifted downfield due to proximity to the nitrogen atom. |

| Piperidine -CH₂- | 1.6 - 1.9 | Multiplet (m) | Represents the remaining methylene (B1212753) groups of the piperidine ring. |

| NH₂ | 3.5 - 4.0 | Broad Singlet (br s) | Chemical shift can be variable; broad due to exchange. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Fluoro-4-piperidinoaniline HCl Predicted values are based on the analysis of similar structures and known substituent effects.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 240 Hz) | Large doublet splitting due to coupling with fluorine. chemicalbook.com |

| Aromatic C-N (Piperidine) | 140 - 145 | |

| Aromatic C-N (Aniline) | 135 - 140 | |

| Aromatic C-H | 115 - 130 | |

| Piperidine -CH₂- (adjacent to N) | 50 - 55 | |

| Piperidine -CH₂- | 20 - 30 | chemicalbook.com |

X-ray Crystallography for Solid-State Structure Determination

This technique can distinguish between different polymorphic forms, which are different crystal packings of the same molecule. The analysis reveals the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com In the case of 3-Fluoro-4-piperidinoaniline HCl, crystallographic data would confirm the substitution pattern on the aniline (B41778) ring and the conformation of the piperidine ring (typically a chair conformation). It would also detail the intermolecular interactions, such as hydrogen bonding involving the aniline protons, the chloride ion, and potentially the piperidine nitrogen, which govern the crystal packing. While specific crystal structure data for this exact compound is not publicly available, the technique remains the gold standard for solid-state structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For 3-Fluoro-4-piperidinoaniline HCl, the IR spectrum would display distinct absorption bands. The N-H stretching vibrations of the anilinium ion (R-NH₃⁺) are expected in the region of 2800-3000 cm⁻¹, often appearing as broad bands. The C-H stretching vibrations of the aromatic ring and the piperidine ring are typically observed between 2850 and 3100 cm⁻¹. The C-F stretch gives a strong absorption band, usually in the 1200-1350 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. These spectral fingerprints are crucial for confirming the presence of the key functional groups in the molecule's structure.

Table 3: Characteristic IR Absorption Frequencies for 3-Fluoro-4-piperidinoaniline HCl

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Anilinium ion | N-H Stretch | 2800 - 3000 (broad) |

| Aromatic & Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl-Fluoride | C-F Stretch | 1200 - 1350 |

| Piperidine | C-N Stretch | 1180 - 1250 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds in research and development. bldpharm.com For 3-Fluoro-4-piperidinoaniline HCl, HPLC is used to separate the main compound from any impurities, such as starting materials, byproducts, or degradation products.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with different polarities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aniline chromophore absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For more advanced analysis, HPLC can be coupled with mass spectrometry (LC-MS) to identify the impurities based on their mass-to-charge ratio.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Computational and Theoretical Studies of 3 Fluoro 4 Piperidinoaniline Hcl

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 3-Fluoro-4-piperidinoaniline HCl, methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of its molecular structure and behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a crucial first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule. For 3-Fluoro-4-piperidinoaniline HCl, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are well-suited for this analysis. Such calculations would likely show a slight puckering of the aniline (B41778) ring and specific orientations of the piperidino substituent. The electronic structure analysis involves mapping the electron density surface to understand regions of high and low electron density, which are indicative of reactive sites.

Table 1: Predicted Optimized Geometrical Parameters for 3-Fluoro-4-piperidinoaniline HCl (Illustrative)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-N (piperidine) Bond Length | ~1.47 Å |

| C-N (aniline) Bond Length | ~1.38 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N-C (piperidine) Angle | ~112° |

| F-C-C Angle | ~109.5° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's stability and reactivity.

For 3-Fluoro-4-piperidinoaniline HCl, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the piperidine (B6355638) group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with some contribution from the C-F bond. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for 3-Fluoro-4-piperidinoaniline HCl (Illustrative)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can be used to explore the different conformations that 3-Fluoro-4-piperidinoaniline HCl can adopt in solution or in a biological environment.

For this compound, MD simulations would be particularly useful in understanding the flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting it to the aniline ring. These simulations can reveal the preferred orientations of the piperidino group relative to the fluorinated aniline moiety and the influence of solvent molecules on these conformations. Such studies on related fluorinated piperidines have highlighted the importance of solvation and solvent polarity in determining conformational preferences. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the structural elucidation of 3-Fluoro-4-piperidinoaniline HCl. DFT methods are commonly used for this purpose. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

Vibrational Modes: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational analysis can predict the frequencies and intensities of these modes. For 3-Fluoro-4-piperidinoaniline HCl, characteristic vibrational frequencies would include N-H stretching of the aniline and protonated piperidine, C-F stretching, and aromatic C-H stretching.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 3-Fluoro-4-piperidinoaniline HCl (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aniline N-H | Symmetric Stretch | ~3400 |

| Aniline N-H | Asymmetric Stretch | ~3500 |

| Piperidine N-H⁺ | Stretch | ~2700-3000 |

| Aromatic C-H | Stretch | ~3050-3100 |

| Aliphatic C-H | Stretch | ~2850-2950 |

| C-F | Stretch | ~1100-1200 |

| C-N | Stretch | ~1250-1350 |

Analysis of Non-Covalent Interactions within the Molecular Structure

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. In 3-Fluoro-4-piperidinoaniline HCl, several such interactions are at play.

Computational studies on analogous fluorinated piperidinium (B107235) salts have revealed the importance of intramolecular charge-dipole interactions. researchgate.net A key interaction is the favorable electrostatic attraction between the positively charged nitrogen of the piperidinium ion and the electronegative fluorine atom (C-F···H-N⁺). scientificupdate.com This interaction can significantly influence the conformational preference of the piperidine ring, often favoring an axial orientation of the fluorine atom. researchgate.netscientificupdate.com

Furthermore, hyperconjugative interactions, involving the donation of electron density from C-H or C-C σ-bonds into the antibonding orbital of the C-F bond (σ -> σ*), can also contribute to the conformational stability. researchgate.net Analysis of the electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize these weak interactions within the molecular structure.

Advanced Research Applications and Chemical Biology Insights

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Investigating Molecular Interactions with Protein Targets (e.g., Kinases)

While specific studies detailing the direct interaction of 3-Fluoro-4-piperidinoaniline HCl with protein kinases are not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. The 4-anilino moiety is a common scaffold in a variety of tyrosine kinase inhibitors. For instance, derivatives of 4-anilinoquinazoline (B1210976) have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The introduction of a fluorine atom, as seen in 3-Fluoro-4-piperidinoaniline HCl, is a common strategy in medicinal chemistry to potentially enhance metabolic stability and binding affinity. The fluorine atom can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and other electrostatic interactions.

Chemical Modulation of Receptor Binding Profiles

The chemical structure of 3-Fluoro-4-piperidinoaniline HCl suggests its potential to modulate the binding profiles of various receptors, although specific data for this compound is limited. The piperidine (B6355638) moiety is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated for their serotonin (B10506) reuptake inhibitory activity. nih.govresearchgate.net

The introduction of a fluorine atom onto the aniline (B41778) ring can significantly alter the electronic properties of the molecule, influencing its pKa and, consequently, its ionization state at physiological pH. This can have a profound impact on how the molecule interacts with the amino acid residues within a receptor's binding pocket. The strategic placement of the fluorine atom can lead to enhanced binding affinity and selectivity for a particular receptor subtype. The lipophilicity is also increased by the fluorine substitution, which can affect the molecule's ability to cross cellular membranes and reach its target.

Supramolecular Chemistry and Self-Assembly Studies

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-piperidinoaniline HCl, and how can reaction yields be improved?

Methodological Answer:

-

Step 1: Start with 4-piperidone derivatives as precursors. Use HCl gas flushing in acetic acid to facilitate cyclization and salt formation, as demonstrated in piperidin-4-one syntheses .

-

Step 2: Optimize stoichiometry (e.g., 1:2 molar ratio of 4-piperidone to fluorinated aniline derivatives) and reaction time (12–24 hours).

-

Step 3: Purify via recrystallization in ethanol or methanol to achieve ≥98% purity, ensuring single impurities ≤0.5% .

-

Key Parameters:

Parameter Optimal Condition Solvent Acetic acid Temperature Room temperature Catalyst HCl gas

Q. How should researchers characterize the purity and structural integrity of 3-Fluoro-4-piperidinoaniline HCl?

Methodological Answer:

Q. What are the stability profiles and recommended storage conditions for 3-Fluoro-4-piperidinoaniline HCl?

Methodological Answer:

-

Stability Risks: Hygroscopicity, thermal decomposition above 100°C, and sensitivity to light .

-

Storage Protocol:

Condition Requirement Container Airtight, amber glass Atmosphere Nitrogen or argon Temperature 2–8°C -

Safety Measures: Use explosion-proof equipment and avoid sparks during handling .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 3-Fluoro-4-piperidinoaniline HCl?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model fluorine’s electronegativity and piperidine’s conformational flexibility .

- Basis Sets: Apply 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- Output Metrics:

- HOMO-LUMO gaps (correlate with reactivity).

- Partial charges on fluorine and nitrogen atoms.

Q. What advanced analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer:

Q. How can mechanistic studies elucidate the role of HCl in the synthesis of 3-Fluoro-4-piperidinoaniline HCl?

Methodological Answer:

Q. What strategies identify polymorphic forms of 3-Fluoro-4-piperidinoaniline HCl?

Methodological Answer:

Q. How can in vitro assays evaluate the pharmacological potential of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors where piperidine derivatives show activity (e.g., dopamine receptors) .

- Assay Design:

- Competitive binding assays with radiolabeled ligands.

- Functional assays (e.g., cAMP modulation in HEK293 cells).

- Data Interpretation: Compare IC₅₀ values with known inhibitors (e.g., trifluoperidol derivatives) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility Checks: Replicate protocols under controlled conditions (e.g., humidity, oxygen levels).

- Data Reconciliation: Use multivariate analysis (e.g., PCA) to identify outlier variables .

- Collaborative Validation: Share raw spectral data (NMR, HPLC) via open-access platforms.

Q. What green chemistry principles apply to the large-scale synthesis of 3-Fluoro-4-piperidinoaniline HCl?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.